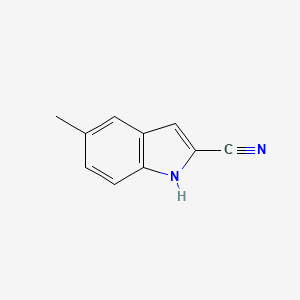

5-甲基-1H-吲哚-2-碳腈

描述

5-Methyl-1H-indole-2-carbonitrile is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of considerable interest due to their biological and pharmaceutical activities . Various methods have been developed for the synthesis of indole derivatives, including cross-coupling reactions . These reactions have been used to prepare a variety of di-, tri- and tetra-substituted indole-2-carbonitriles

科学研究应用

亲核反应性

5-甲基-1H-吲哚-2-腈和类似的吲哚结构因其亲核反应性而受到研究。吲哚与二苯甲基阳离子和丙酮腈和二氯甲烷等溶剂中的其他反应性物质的偶联已被调查,揭示了这些化合物的亲核性的见解(Lakhdar 等人,2006)。

合成与生物活性

该化合物已用于合成具有潜在生物活性的各种化合物。例如,已经探索了涉及吡咯-恶唑吲哚结构的衍生物及其在孕激素受体调节中的应用,突出了它们在避孕和癌症治疗等医疗保健应用中的相关性(Fensome 等人,2008)。此外,对吲哚-腈衍生物的研究揭示了它们的潜在抗菌和酶抑制活性(Attaby 等人,2007)。

合成技术

该化合物在吲哚衍生物合成技术的发展中也受到关注。一项研究展示了一种可扩展的方法来合成 2-甲基-4-(三氟甲基)-1H-吲哚-5-腈,展示了化学研究中合成方法的实用方面(Boros 等人,2011)。

多米诺合成工艺

此外,已经开发了使用吲哚-2-腈化合物的多米诺合成工艺。这包括通过一步反应创建新型吡喃衍生物,举例说明了该化合物在促进有效化学合成中的作用(Sivakumar 等人,2013)。

抗癌和抗炎应用

研究还集中在吲哚-腈衍生物的合成上,以用于潜在的抗癌和抗炎应用。一些化合物对特定的癌细胞系显示出有希望的结果,突出了这些衍生物的治疗潜力(Bhale 等人,2022)。

超分子聚集

对吲哚-腈衍生物的超分子聚集的研究提供了对其晶体结构和分子间相互作用的见解。这些知识对于理解这些化合物的材料特性至关重要(Low 等人,2007)。

作用机制

Target of Action

It is known that indole derivatives, which include 5-methyl-1h-indole-2-carbonitrile, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

属性

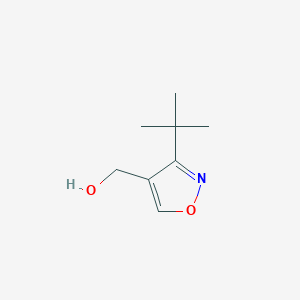

IUPAC Name |

5-methyl-1H-indole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSISCDAYSLZSLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2690402.png)

![7-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B2690410.png)

![NCGC00168931-02_C15H18O3_Naphtho[1,2-b]furan-2,5(3H,4H)-dione, 3a,5a,6,7,8,9b-hexahydro-5a,9-dimethyl-3-methylene-, (3aS,5aS,9bR)-](/img/structure/B2690411.png)

![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690415.png)

![5-[(2-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2690422.png)